N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzothiazole moiety, a chlorophenoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and chlorophenoxy compounds, such as:
1,3-Benzothiazole: A simpler benzothiazole derivative with various applications in organic synthesis.
4-Chlorophenoxyacetic Acid: A chlorophenoxy compound used as a herbicide.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C24H21ClN2O2S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-8-9-16(22-26-19-6-4-5-7-21(19)30-22)14-20(15)27-23(28)24(2,3)29-18-12-10-17(25)11-13-18/h4-14H,1-3H3,(H,27,28) |
InChI Key |
HYNOLYLBXTWRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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